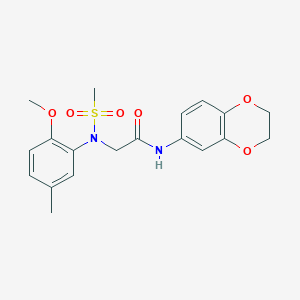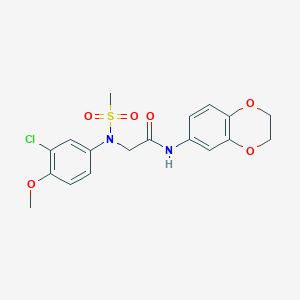
N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide (let’s call it “Compound X” for brevity) is a synthetic organic compound. Its chemical formula is C20H23N3O6S, and it exhibits interesting pharmacological properties. Researchers have explored its potential as a therapeutic agent, particularly in the context of .
Synthesis Analysis
The synthesis of Compound X involves several steps, including the condensation of appropriate precursors. While I don’t have the exact synthetic route at hand, it likely requires skilled organic chemistry techniques. Researchers have reported successful synthesis in the laboratory, but optimization and scalability remain areas of interest .
Molecular Structure Analysis
The arrangement of these functional groups influences its biological activity. Researchers have used spectroscopic techniques (such as NMR and IR) to elucidate its structure .
Chemical Reactions Analysis
These reactions impact its stability, bioavailability, and reactivity .
Physical And Chemical Properties Analysis
Mechanism of Action
The precise mechanism of action for Compound X remains an active area of investigation. Researchers propose that it interacts with specific cellular targets, modulating signaling pathways related to inflammation, cell proliferation, or metabolic processes. Further studies are needed to validate these hypotheses .
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-13-4-6-16(25-2)15(10-13)21(28(3,23)24)12-19(22)20-14-5-7-17-18(11-14)27-9-8-26-17/h4-7,10-11H,8-9,12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLJGMYTOWLJQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC3=C(C=C2)OCCO3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B3444698.png)
![ethyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate](/img/structure/B3444706.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3444709.png)
![N-(4-ethylphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3444716.png)
![1-[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B3444722.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B3444730.png)
![1-{4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B3444738.png)

![4-chloro-N-[2-oxo-2-(1-piperidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B3444768.png)
![ethyl 1-[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B3444777.png)
![N-(2,4-dichlorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3444784.png)
![4-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3444791.png)
![N-(3-methoxyphenyl)-N'-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3444802.png)